4-Bromo-2-chloro-5-methylbenzoic acid
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Overview
Description
4-Bromo-2-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-chloro-5-methylbenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. The final product is purified through crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Coupling: Biaryl compounds with extended conjugation.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
4-Bromo-2-chloro-5-methylbenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound is a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzoic acid depends on its application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the substituents on the aromatic ring. The bromine and chlorine atoms are electron-withdrawing groups, which influence the reactivity of the compound in electrophilic and nucleophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-5-methylbenzoic acid: C8H6BrClO2
4-Bromo-2-chloro-5-methylbenzaldehyde: C8H6BrClO
4-Bromo-2-chloro-5-methylbenzyl alcohol: C8H7BrClO
Uniqueness
This compound is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the aromatic ring. This arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
4-bromo-2-chloro-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHHXEHGMXANPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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